

2,6-Dimethylbenzyl Chloride solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylbenzyl Chloride

Cat. No.: B1296017

[Get Quote](#)

Physicochemical Properties of 2,6-Dimethylbenzyl Chloride

The solubility of a compound is intrinsically linked to its physical and chemical properties. **2,6-Dimethylbenzyl chloride** is a derivative of benzene with a molecular formula of C₉H₁₁Cl.[1] A summary of its key physicochemical properties is presented in Table 1. The compound's structure, featuring a largely non-polar aromatic ring and two methyl groups, alongside a reactive benzyl chloride functional group, dictates its solubility behavior.[2] Its hydrophobic nature suggests limited solubility in water, a fact supported by available data.[2]

Table 1: Physicochemical Properties of 2,6-Dimethylbenzyl Chloride

Property	Value	Reference(s)
CAS Number	5402-60-8	[1]
Molecular Formula	C ₉ H ₁₁ Cl	[1]
Molecular Weight	154.64 g/mol	[1]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[3]
Melting Point	33-35 °C	[1] [3]
Boiling Point	70 °C at 5 mmHg	[1]
Density	1.033 g/cm ³	[1]

Theoretical Solubility Profile in Organic Solvents

While specific quantitative solubility data for **2,6-Dimethylbenzyl chloride** in a wide array of organic solvents is not extensively published, its solubility can be predicted based on the principle of "like dissolves like". This principle posits that substances with similar polarities are more likely to be soluble in one another. Given the predominantly non-polar, aromatic structure of **2,6-Dimethylbenzyl chloride**, it is expected to exhibit good solubility in a range of common organic solvents.

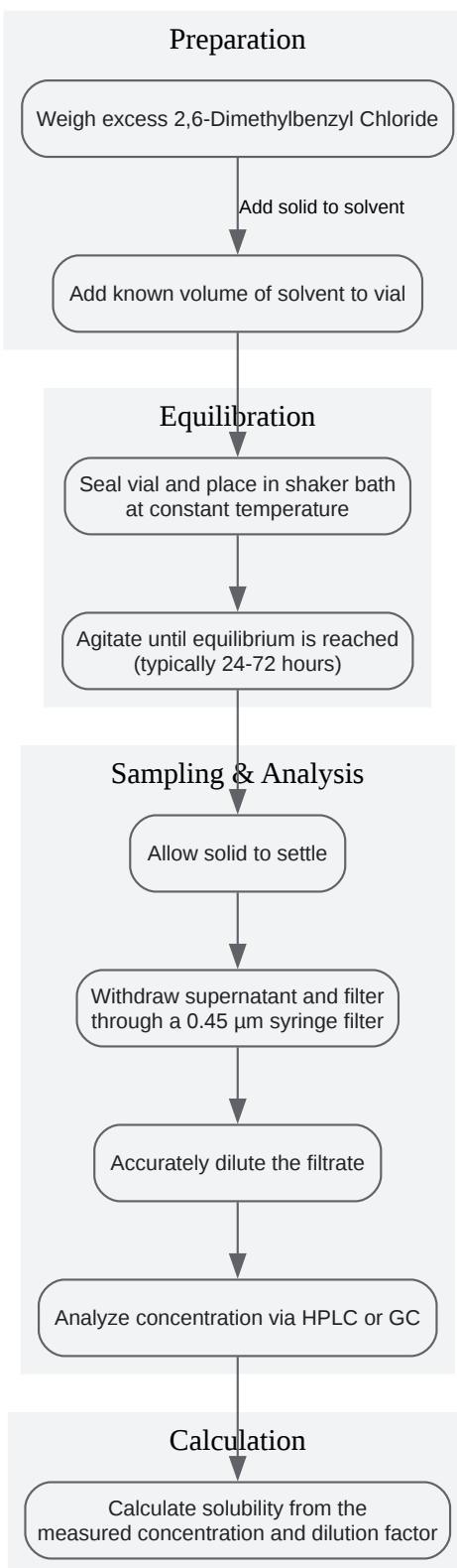
Table 2: Predicted Qualitative Solubility of **2,6-Dimethylbenzyl Chloride** in Common Organic Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Soluble to Moderately Soluble	The hydroxyl group of alcohols can interact with the benzyl chloride moiety, while the alkyl chain has an affinity for the aromatic ring. Solubility may decrease with increasing alcohol chain length.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	Ethers are relatively non-polar and can effectively solvate the non-polar regions of the molecule.
Ketones	Acetone, Methyl ethyl ketone (MEK)	Soluble	Ketones have a moderate polarity and are generally good solvents for a wide range of organic compounds.
Aromatic Hydrocarbons	Toluene, Benzene, Xylene	Highly Soluble	The aromatic nature of these solvents closely matches that of the solute, leading to strong van der Waals interactions and high solubility.
Halogenated Solvents	Dichloromethane, Chloroform	Highly Soluble	The presence of the chlorine atom in 2,6-Dimethylbenzyl chloride suggests good compatibility

			with other halogenated hydrocarbons.
Aliphatic Hydrocarbons	Hexane, Heptane	Moderately Soluble to Sparingly Soluble	While non-polar, the interactions with the aromatic ring may be weaker compared to aromatic hydrocarbons, potentially leading to lower solubility.
Polar Aprotic Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Soluble	These solvents are highly polar and can dissolve a wide range of compounds, including those with moderate polarity.
Water	Limited/Insoluble		The hydrophobic nature of the dimethylbenzene ring significantly outweighs the polarity of the benzyl chloride group, leading to poor solubility in water. ^[2]

It is important to note that the predictions in Table 2 are qualitative. The actual solubility will depend on factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol


The following protocol outlines a reliable method for determining the solubility of **2,6-Dimethylbenzyl chloride** in an organic solvent of choice using the isothermal shake-flask

method. This method is considered a gold standard for solubility measurements of solid compounds.

Materials and Equipment

- **2,6-Dimethylbenzyl Chloride** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps and PTFE septa
- Constant temperature shaker bath or incubator
- Syringe filters (0.45 μ m, compatible with the solvent)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

- Preparation of Saturated Solution:
 - Accurately weigh an amount of **2,6-Dimethylbenzyl chloride** that is known to be in excess of its expected solubility and add it to a vial.
 - Pipette a precise volume of the chosen organic solvent into the vial.
 - Securely cap the vial.
- Equilibration:
 - Place the vial in a constant temperature shaker bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately attach a 0.45 μm syringe filter (pre-equilibrated at the experimental temperature) and filter the solution into a clean vial to remove any undissolved solid.
- Analysis:
 - Accurately dilute the filtered solution with the same solvent to a concentration that is within the linear range of the analytical method (HPLC or GC).
 - Analyze the diluted sample to determine the concentration of **2,6-Dimethylbenzyl chloride**. A validated calibration curve prepared with standards of known concentrations is essential for accurate quantification.
- Calculation:

- Calculate the solubility (S) in g/100 mL using the following formula: $S = (C \times DF \times V) / 1000$ Where:
 - C = Concentration of the diluted sample (mg/L)
 - DF = Dilution factor
 - V = Volume of the solvent (mL)

Safety and Handling Considerations

2,6-Dimethylbenzyl chloride is classified as a corrosive and irritant substance.^[4] It can cause severe skin burns and eye damage.^[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.^[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

While quantitative solubility data for **2,6-Dimethylbenzyl chloride** in organic solvents is not readily available in the literature, a strong theoretical understanding of its solubility can be derived from its physicochemical properties. It is anticipated to be soluble in a wide range of common organic solvents, particularly those that are non-polar or moderately polar. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Adherence to strict safety protocols is imperative when handling this corrosive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 5402-60-8,2,6-Dimethylbenzyl chloride | lookchem [lookchem.com]

- 2. CAS 5402-60-8: 2,6-Dimethylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2,6-Dimethylbenzyl chloride CAS#: 5402-60-8 [m.chemicalbook.com]
- 4. 2,6-Dimethylbenzyl Chloride | C9H11Cl | CID 221154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- To cite this document: BenchChem. [2,6-Dimethylbenzyl Chloride solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296017#2-6-dimethylbenzyl-chloride-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com